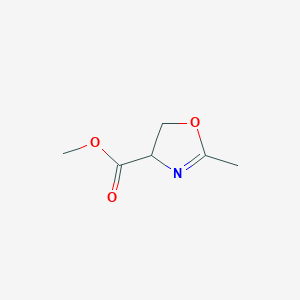
Chlorhydrate de gaboxadol
Vue d'ensemble
Description
Gaboxadol hydrochloride, also known as 4-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor agonist, is a novel synthetic compound that has been studied for its potential therapeutic applications in a wide range of neurological disorders. It is a potent agonist at the AMPA receptor, which is a subtype of glutamate receptor and is involved in mediating fast excitatory neurotransmission in the central nervous system (CNS).
Applications De Recherche Scientifique
Pharmacologie
Le gaboxadol, également connu sous le nom de 4,5,6,7-tétrahydroisoxazolo(5,4-c)pyridin-3-ol (THIP), est un dérivé conformationnellement contraint de l’alcaloïde muscimol . C’est un agoniste supra-maximal des récepteurs GABA A α4β3δ, un agoniste de faible puissance pour α1β3γ2 et un agoniste partiel pour α4β3γ . Son affinité pour ce sous-type contenant α4 du récepteur GABA A est 10 fois supérieure à celle des autres sous-types ne contenant pas α4 .
Analgésique
Au début des années 1980, le gaboxadol a fait l’objet d’une série d’études pilotes qui ont testé son efficacité en tant qu’analgésique . On a constaté qu’il avait un potentiel dans la gestion de la douleur.
Anxiolytique
Le gaboxadol a également été étudié pour ses effets anxiolytiques . On a constaté qu’il avait un potentiel dans la prise en charge des troubles anxieux.
Traitement des troubles neurologiques
Le gaboxadol a été étudié comme traitement potentiel des troubles neurologiques tels que la dyskinésie tardive et la maladie de Huntington .
Traitement de la maladie d’Alzheimer
Des recherches ont également été menées pour explorer le potentiel du gaboxadol dans le traitement de la maladie d’Alzheimer .
Traitement de la spasticité
Le gaboxadol a été étudié pour son potentiel dans le traitement de la spasticité .
Sédatif-hypnotique
Il a été rapporté que le gaboxadol augmentait le sommeil profond sans les effets renforçants des benzodiazépines . Toutefois, le programme de développement clinique du gaboxadol comme sédatif-hypnotique a été interrompu en 2007 en raison de préoccupations concernant la sécurité et l’efficacité
Mécanisme D'action
Gaboxadol is a supra-maximal agonist at α4β3δ GABA A receptors, low-potency agonist at α1β3γ2, and partial agonist at α4β3γ . Its affinity for this α4-containing subtype of the GABA A receptor is 10× greater than other non-α4 containing subtypes . Gaboxadol also has a unique affinity for extrasynaptic GABA A receptors, which desensitize more slowly and less extensively than synaptic GABA A receptors .
Orientations Futures
By mid-2020, Ovid Therapeutics was expected to report topline data from its phase 3 pivotal trial of OV101, also known as gaboxadol, for the treatment of Angelman syndrome . The NEPTUNE trial (NCT04106557) comes on the heels of a phase 2 study that showed overall improvement in patients treated with the therapy .
Analyse Biochimique
Biochemical Properties
Gaboxadol hydrochloride is a potent agonist of the GABAA receptor and an antagonist of GABAC receptors . It displays a partial agonist efficacy on subunit α1β2γ2, a full agonist efficacy at α5 subunit, and a superagonist efficacy at α4β3δ .
Cellular Effects
Gaboxadol hydrochloride has been shown to have sedative effects, which are believed to be due to its action on the GABAA receptors . It is thought to increase deep sleep without the reinforcing effects of benzodiazepines .
Molecular Mechanism
Gaboxadol hydrochloride exerts its effects at the molecular level through binding interactions with GABAA and GABAC receptors . It acts as an agonist at GABAA receptors that contain α4-δ subunits , and as an antagonist at GABAC receptors .
Dosage Effects in Animal Models
In animal models, Gaboxadol hydrochloride has been shown to normalize the distance traveled by Fmr1 KO2 mice to WT activity levels at 0.5 mg/kg
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZDSZQYRBZPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90234251 | |
| Record name | Gaboxadol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90234251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85118-33-8, 64603-91-4 | |
| Record name | Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gaboxadol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gaboxadol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gaboxadol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90234251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GABOXADOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/478RVH3TVD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of Gaboxadol hydrochloride and how do its different forms behave?
A1: Gaboxadol hydrochloride (systematic name: 3-hydroxy-4,5,6,7-tetrahydro-1,2-oxazolo[5,4-c]pyridin-6-ium chloride), with the molecular formula C6H9N2O2(+)·Cl(-), exhibits polymorphism. [] It exists in two enantiotropically related forms. The transformation between these forms is single-crystal-to-single-crystal, occurring at 221 K. [] The enthalpy change associated with this transformation from the high-temperature to the low-temperature form is -0.7 kJ mol(-1). [] This behavior highlights the impact of temperature on the solid-state properties of this compound.
Q2: What is known about the mechanism of action of Gaboxadol hydrochloride?
A2: Gaboxadol hydrochloride acts as a selective extrasynaptic GABAA receptor agonist. [] While its precise mechanism in treating conditions like spinal muscular atrophy (SMA) remains unclear, research suggests it may compensate for reduced SMN protein levels by enhancing GABAergic neurotransmission. [] This enhancement potentially mitigates neuromuscular dysfunction observed in SMA.
Q3: How effective is Gaboxadol hydrochloride in treating SMA models?
A3: Research using the Caenorhabditis elegans smn-1(cb131) allele, which mimics a mild form of SMA, demonstrates the potential therapeutic benefit of Gaboxadol hydrochloride. [] In this model, Gaboxadol hydrochloride effectively rescued at least one aspect of the phenotypic dysfunction associated with the smn-1 mutation. [] This finding, alongside the positive results observed with 4-aminopyridine and N-acetylneuraminic acid, highlights the model's utility in identifying potential therapeutic agents for SMA.
Q4: Are there any analytical techniques used to study Gaboxadol hydrochloride's properties?
A4: Several analytical techniques were employed to characterize Gaboxadol hydrochloride. Single-crystal X-ray diffraction was utilized to determine the crystal structures of both polymorphs at 298 K and 220 K. [] Differential scanning calorimetry and variable-temperature powder X-ray diffraction confirmed the reversibility of the transformation between the two forms. [] These techniques provide valuable insights into the solid-state properties and thermal behavior of the compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)






![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)





